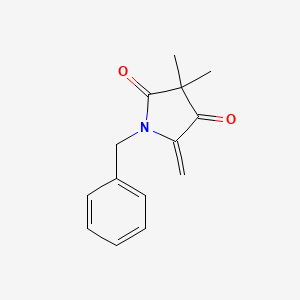
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione is a synthetic organic compound that serves as an intermediate in the synthesis of various bioactive molecules. It is characterized by a pyrrolidine ring substituted with benzyl, dimethyl, and methylene groups. This compound is particularly significant in the synthesis of natural bioactive compounds such as zopfiellamide A .
Métodos De Preparación
The synthesis of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves several key steps:
Dimethylation: The initial step involves the dimethylation of a suitable precursor.
Addition with CuBr2: The dimethylated product is then reacted with copper(II) bromide.
Cyclization with Benzylamine: The resulting intermediate undergoes cyclization with benzylamine.
Reaction with Formaldehyde: Finally, the cyclized product is reacted with formaldehyde to yield this compound.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural bioactive compounds.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Hydride Transfer: During reduction reactions, the compound undergoes hydride transfer, facilitated by sodium borohydride and metal chlorides.
Cyclization and Substitution: The compound’s structure allows for cyclization and substitution reactions, leading to the formation of various bioactive derivatives.
Comparación Con Compuestos Similares
1-Benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione can be compared with other similar compounds, such as:
Zopfiellamide A: This natural bioactive compound shares a similar synthetic pathway and structural features.
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in the synthesis of pharmaceuticals.
Thiazolidine Derivatives: These compounds have varied therapeutic and pharmaceutical applications, similar to the derivatives of this compound.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
1-benzyl-3,3-dimethyl-5-methylidenepyrrolidine-2,4-dione |
InChI |
InChI=1S/C14H15NO2/c1-10-12(16)14(2,3)13(17)15(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clave InChI |
PLLGJVJGMVKFJF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)C(=C)N(C1=O)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


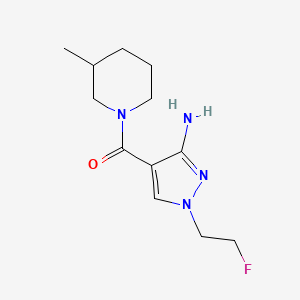
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3R,4R)-](/img/structure/B11756674.png)
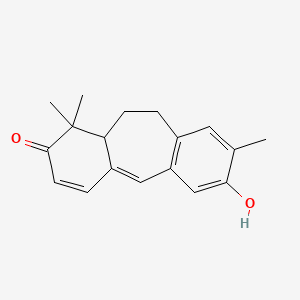
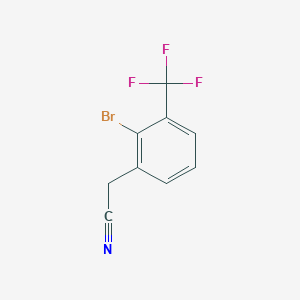
![7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11756680.png)
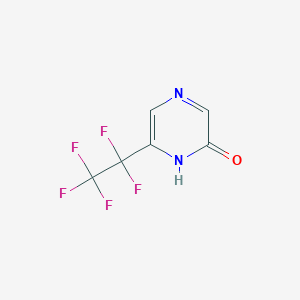
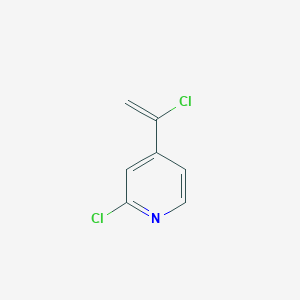
![[(3-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756704.png)

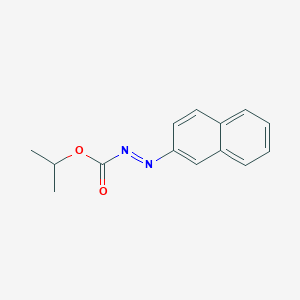
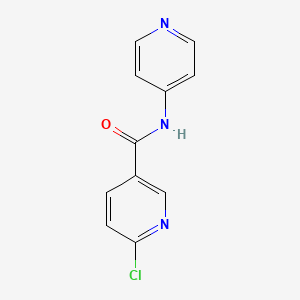
![Methyl (1S,4R,6R)-2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride](/img/structure/B11756720.png)
![Tert-butyl (S)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11756721.png)
